![molecular formula C9H10N2S B13623608 (Benzo[b]thiophen-3-ylmethyl)hydrazine](/img/structure/B13623608.png)
(Benzo[b]thiophen-3-ylmethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzo[b]thiophen-3-ylmethyl)hydrazine is a chemical compound that features a benzo[b]thiophene ring system attached to a hydrazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The benzo[b]thiophene ring is a heterocyclic structure containing sulfur, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Benzo[b]thiophen-3-ylmethyl)hydrazine typically involves the following steps:
Formation of Benzo[b]thiophene: The benzo[b]thiophene core can be synthesized via various methods, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Hydrazine Moiety: The benzo[b]thiophene derivative is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group. This step often requires the use of a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (Benzo[b]thiophen-3-ylmethyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the hydrazine moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the hydrazine group, where nucleophiles such as alkyl halides or acyl chlorides replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine to neutralize the by-products.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or partially reduced intermediates.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(Benzo[b]thiophen-3-ylmethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and modulate biochemical pathways.
Mecanismo De Acción
The mechanism of action of (Benzo[b]thiophen-3-ylmethyl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzo[b]thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Benzo[b]thiophene: The parent compound, which lacks the hydrazine moiety but shares the core structure.
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Benzothiazole: Contains a sulfur and nitrogen atom in a fused ring system, similar to benzo[b]thiophene but with different electronic properties.
Uniqueness: (Benzo[b]thiophen-3-ylmethyl)hydrazine is unique due to the presence of both the benzo[b]thiophene ring and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The hydrazine group allows for further functionalization and derivatization, expanding its utility in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C9H10N2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
1-benzothiophen-3-ylmethylhydrazine |
InChI |
InChI=1S/C9H10N2S/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 |
Clave InChI |
VKDCWIXGMWJYBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


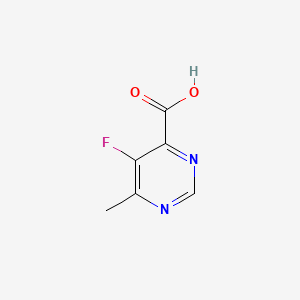
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
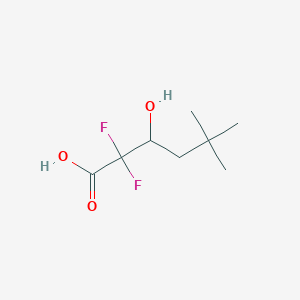
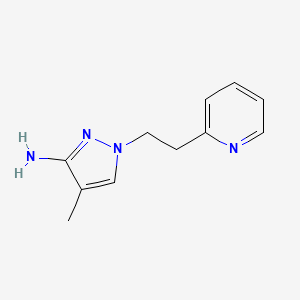
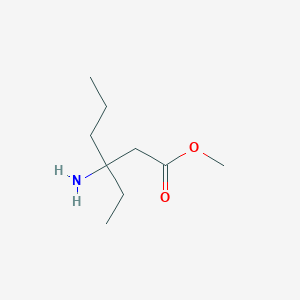
![Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate](/img/structure/B13623551.png)
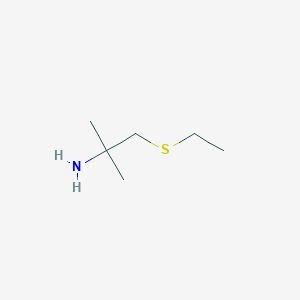
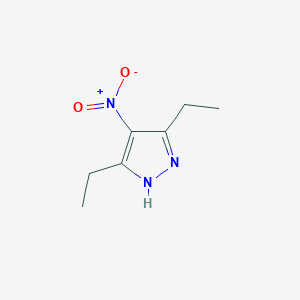
![5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13623564.png)
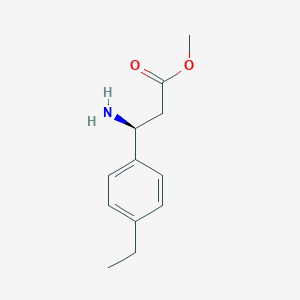
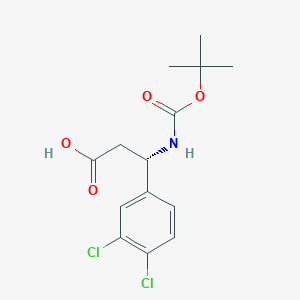
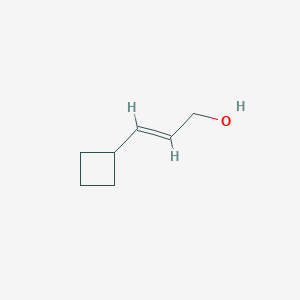
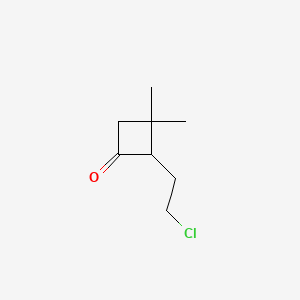
![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)
